molecular formula C18H20N4O2S B2426470 methyl 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate CAS No. 1207022-39-6

methyl 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate

Cat. No.: B2426470
CAS No.: 1207022-39-6
M. Wt: 356.44
InChI Key: ZSYGUKNJENOUDX-UHFFFAOYSA-N
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Description

Methyl 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate is a complex organic compound that belongs to the class of pyrazolopyridazines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyridazine core, an isopropyl group, a p-tolyl group, and a thioacetate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

methyl 2-[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-11(2)16-14-9-19-22(13-7-5-12(3)6-8-13)17(14)18(21-20-16)25-10-15(23)24-4/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYGUKNJENOUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sydnone Intermediate Preparation

3-Aryl-4-acetylsydnones (2a–l ) are synthesized by acetylating 3-arylsydnones (1a–l ) with acetic anhydride. For example:

  • 3-(4-Methylphenyl)sydnone (1a ) reacts with acetic anhydride to yield 4-acetyl-3-(p-tolyl)sydnone (2a ) (m.p. 132°C, 89% yield).

Hydrazone Formation

Sydnones 2a–l undergo condensation with arylhydrazines (3a–c ) in ethanol under reflux to form hydrazones (4a–l ):

2a + 3a (phenylhydrazine) → 4a (82% yield)  

Cyclization to Pyrazolo[3,4-d]Pyridazin-7(6H)-Ones

Hydrazones 4a–l react with Vilsmeier–Haack reagent (DMF/POCl₃) to form pyrazolo[3,4-d]pyridazin-7(6H)-ones (7a–l ) via acid-catalyzed elimination:

  • Conventional heating (6–7 h, 70–85°C): 68–79% yield
  • Microwave irradiation (5–8 min, 150 W): 84–94% yield

Table 1: Optimization of Cyclization Conditions

Method Time Temperature Yield Range
Conventional 6–7 h 70–85°C 68–79%
Microwave 5–8 min 120°C 84–94%

Introduction of the Isopropyl Group

The 4-isopropyl substituent is introduced via nucleophilic substitution or Friedel–Crafts alkylation. Patent WO2013134219A1 discloses AAK1 inhibitors with analogous substitution patterns:

Alkylation of Pyridazine Nitrogen

  • 7-Chloropyrazolo[3,4-d]pyridazine reacts with isopropylmagnesium bromide in THF at −78°C to afford 4-isopropyl derivative (62% yield).
  • Alternative: Use of isopropyl iodide and NaH in DMF (55% yield).

Attachment of p-Tolyl Group

The 1-(p-tolyl) group is installed via Ullmann coupling or SNAr reaction:

Copper-Catalyzed Coupling

  • 7-Bromo-4-isopropylpyrazolo[3,4-d]pyridazine reacts with p-tolylboronic acid under CuI/L-proline catalysis (K₂CO₃, DMSO, 110°C, 12 h) to yield 1-(p-tolyl) derivative (78% yield).

Nucleophilic Aromatic Substitution

  • Heating 7-chloro derivative with p-toluidine in n-BuOH (120°C, 24 h) provides 1-(p-tolyl) product (63% yield).

Thioacetate Functionalization

The 7-thioacetate moiety is introduced via thiol-alkylation or oxidative coupling:

Thiol-Displacement Reaction

  • 7-Mercaptopyrazolo[3,4-d]pyridazine reacts with methyl bromoacetate in the presence of K₂CO₃ (DMF, 25°C, 6 h) to form the thioether (91% yield).

One-Pot Oxidative Coupling

A modified protocol from VulcanChem’s ethyl analogue (CAS 1207029-69-3) uses:

  • 7-Lithiated pyrazolo[3,4-d]pyridazine reacts with methyl thioglycolate in THF at −78°C, followed by oxidation with I₂ (82% yield).

Final Esterification

If thioacetic acid is used instead of methyl thioglycolate, esterification with methanol/H₂SO₄ (reflux, 12 h) provides the methyl ester (89% yield).

Synthetic Route Summary

A representative pathway consolidates the above steps:

  • Core formation : Sydnone → hydrazone → pyrazolo[3,4-d]pyridazin-7-one.
  • Substituent introduction :
    • 4-Isopropyl via Grignard reagent.
    • 1-(p-Tolyl) via Ullmann coupling.
  • Thioacetate installation : Alkylation of 7-thiol.

Table 2: Key Intermediates and Yields

Step Intermediate Yield Conditions
1 4-Acetyl-3-(p-tolyl)sydnone 89% Acetic anhydride, 80°C, 2 h
2 Hydrazone 4a 82% Ethanol, reflux, 2 h
3 Pyridazinone 7a 94% Microwave, 5 min
4 4-Isopropyl derivative 62% iPrMgBr, THF, −78°C
5 1-(p-Tolyl) product 78% CuI, p-tolylboronic acid
6 Methyl thioacetate 91% K₂CO₃, DMF, 25°C

Challenges and Optimization

  • Regioselectivity : Microwave irradiation improves cyclization efficiency over conventional heating.
  • Steric hindrance : Bulky isopropyl group requires low-temperature Grignard reactions.
  • Oxidation sensitivity : Thioether formation benefits from inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thioacetate group, yielding the corresponding thiol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Antiviral Applications

Research indicates that derivatives of the pyrazolo[3,4-d]pyridazine core exhibit significant antiviral properties. For instance, compounds with similar structures have shown effectiveness against various viruses, including HIV and measles virus. The compound's mechanism likely involves inhibition of viral replication through interaction with viral enzymes or receptors .

Anti-inflammatory Properties

The compound has been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which are key players in inflammation pathways. For example, certain analogs have shown IC50 values significantly lower than established anti-inflammatory drugs like Celecoxib .

Drug Development

Methyl 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate serves as a lead compound in the development of new pharmaceuticals targeting various diseases. Its structural features allow for modifications that can enhance potency and selectivity for specific biological targets. The compound's ability to interact with multiple cellular pathways makes it a candidate for further optimization in drug design.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazolo Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.
  • Introduction of Functional Groups : Alkylation reactions introduce isopropyl and p-tolyl groups.
  • Thio Linkage Formation : Nucleophilic substitution reactions are used to create the thioacetate moiety.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Antiviral Efficacy : A study demonstrated that pyrazole derivatives exhibited potent antiviral activity against HIV strains with resistance mutations .
  • Anti-inflammatory Activity : Research indicated that certain pyrazole derivatives showed promising COX inhibitory activity, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Mechanistic Insights : Investigations into the mechanism of action revealed interactions with specific enzymes and receptors involved in disease pathways, providing a basis for further research and development .

Mechanism of Action

The mechanism of action of methyl 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazolo[3,4-d]pyridazine core suggests potential interactions with nucleic acids or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate: shares structural similarities with other pyrazolopyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the thioacetate group, in particular, allows for unique interactions and transformations that are not possible with other similar compounds.

Biological Activity

Methyl 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate is a compound belonging to the pyrazolo[3,4-d]pyridazine class, which has garnered attention for its potential biological activities, particularly in oncology and infectious disease contexts. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis and Structural Characteristics

The compound can be synthesized through a series of chemical reactions involving pyrazolo[3,4-d]pyridazine derivatives. The structure includes a thioacetate moiety that is crucial for its biological activity. The synthesis typically involves the reaction of 4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine with methyl thioacetate under controlled conditions to yield the desired product.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyridazine derivatives. For instance, a related compound exhibited potent enzymatic activity against fibroblast growth factor receptors (FGFR), leading to significant inhibition of cancer cell proliferation associated with FGFR dysregulation. In vivo studies demonstrated a tumor growth inhibition (TGI) rate of 91.6% at a dosage of 50 mg/kg in xenograft models .

Table 1: Summary of Antitumor Activity of Related Compounds

CompoundTargetIC50 (nmol/L)TGI (%) at 50 mg/kg
Compound 10hFGFR1114.591.6
Methyl derivativeVarious cancer cellsMicromolarNot reported

Antiviral Activity

Research has also indicated that pyrazolo[3,4-d]pyridazine derivatives possess antiviral properties. A study identified compounds within this class that showed potent activity against Zika virus (ZIKV), suggesting their potential as antiviral agents . The mechanism of action often involves interference with viral replication processes.

Table 2: Antiviral Efficacy Against ZIKV

CompoundEC50 (µM)
Pyrazolo derivative A0.20
Pyrazolo derivative B0.21

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of pyrazolo derivatives. Modifications to the core structure can enhance selectivity and potency against specific targets. For example, the presence of electron-donating groups on the aromatic ring has been shown to improve binding affinity to FGFRs and other kinases involved in cancer progression.

Key Findings:

  • Hydrophobic Interactions : The incorporation of hydrophobic groups increases binding affinity.
  • Functional Group Variation : Alterations in functional groups can significantly impact both antitumor and antiviral activities.

Case Studies

  • Combination Therapy in Cancer : A study evaluated the efficacy of combining pyrazolo derivatives with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a synergistic effect that enhanced cytotoxicity compared to doxorubicin alone, particularly in the more resistant MDA-MB-231 cells .
  • Antimicrobial Activity : Some pyrazole derivatives have shown notable antimicrobial effects, indicating their potential use as broad-spectrum agents against various pathogens. This aspect is particularly relevant in the context of rising antibiotic resistance.

Q & A

Q. What in vitro models are appropriate for preliminary toxicity screening?

  • Methodological Answer : Use HepG2 (liver) and HEK293 (kidney) cell lines for MTT assays. Include positive controls (e.g., cisplatin) and measure IC50 values. For genotoxicity, conduct comet assays or γH2AX foci quantification .

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